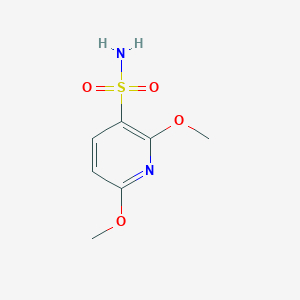

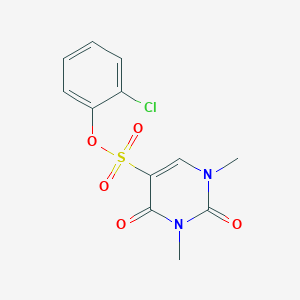

![molecular formula C20H19NO6S B2471041 4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid CAS No. 896335-50-5](/img/structure/B2471041.png)

4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro compounds, such as spiro[chromane-2,4’-piperidine]-4(3H)-one, are a class of organic compounds that have been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . They are members of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .

Synthesis Analysis

Spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization . In one study, an Aldol cascade method was used for the syntheses of spirochromone derivatives from its salt .

Molecular Structure Analysis

The molecular structure of spiro compounds is complex, with oxygen and nitrogen as hetero atoms . They are incorporated in a wide variety of pharmaceuticals and biochemicals .

Chemical Reactions Analysis

The chemical reactions involving spiro compounds are complex and can involve various mechanisms. For example, the synthesis of spirochromone derivatives involves an Aldol cascade method .

Wissenschaftliche Forschungsanwendungen

Adrenergic Antagonists : This compound is a part of the 4-oxospiro[benzopyran-2,4′-piperidine] ring system found in potent class III antiarrhythmic agents. These agents can be chemically transformed into a new class of potent and selective α1a-receptor subtype adrenergic antagonists (Nerenberg et al., 1999).

Antiulcer Activities : Derivatives of this compound, specifically those related to 3-[3-oxospiro[benzofuran-2(3H),1'-cyclopropan]-5-yl]acrylic acid, have been synthesized and demonstrated potent antiulcer activities. This includes compounds like 1-[3-[3-oxospiro[benzofuran-2(3H),1'-cyclopropan]-5- yl]acryloyl]piperidine and 4-[3-[3-oxospiro[benzofuran-2(3H),1'-cyclopropan]-5- yl]acryloyl]morpholine (Kitazawa et al., 1989).

Biological Activities and Spectral Analysis : A study on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, including compounds related to this structure, showed they were screened against butyrylcholinesterase enzyme and subjected to molecular docking studies. This helped determine the binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).

Antimicrobial Activities : Several derivatives of this compound have been synthesized and characterized for their efficacy as antimicrobial agents. The structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity (Vinaya et al., 2009).

Synthesis and Spectral Analysis : The synthesis, characterization, and antimicrobial activity of bifunctional sulfonamide-amide derivatives related to this compound have been reported. These new compounds demonstrated significant in vitro antibacterial and antifungal activities against all bacterial and fungal strains tested (Abbavaram & Reddyvari, 2013).

Zukünftige Richtungen

Spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds, such as vitamins, alkaloids, hormones, antibiotics, glycosides, and several other products . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This suggests that there is ongoing interest in the development and study of these compounds.

Wirkmechanismus

Target of Action

Compounds with similar structures have been shown to have a wide range of pharmacological potential, including antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor activities .

Mode of Action

It is known that spiro[chromane-2,4’-piperidine]-4(3h)-one compounds, which this compound is a member of, are usually formed by the simultaneous reactions of condensation and cyclization .

Biochemical Pathways

Compounds with similar structures have been incorporated in a wide variety of pharmaceuticals and biochemicals .

Result of Action

Compounds with similar structures have shown their pharmacological potential in pre-clinical and clinical investigations .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many compounds .

Eigenschaften

IUPAC Name |

4-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S/c22-17-13-20(27-18-4-2-1-3-16(17)18)9-11-21(12-10-20)28(25,26)15-7-5-14(6-8-15)19(23)24/h1-8H,9-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBCWJJCLUTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

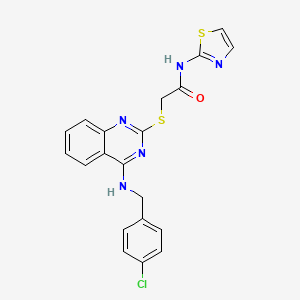

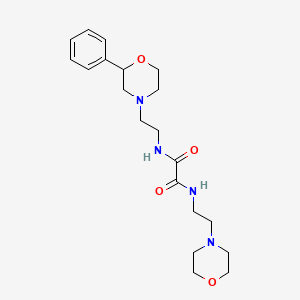

![1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2470958.png)

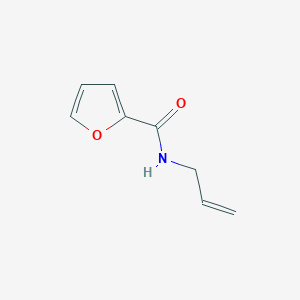

![N'-[(2,6-dichlorophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B2470962.png)

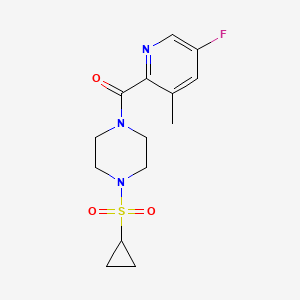

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2470963.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)

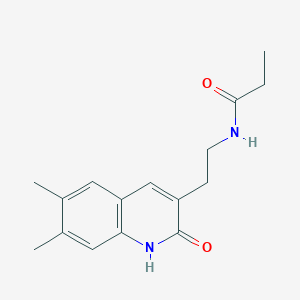

![2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2470975.png)

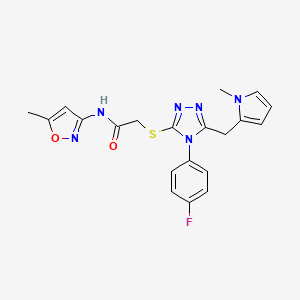

![Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2470977.png)